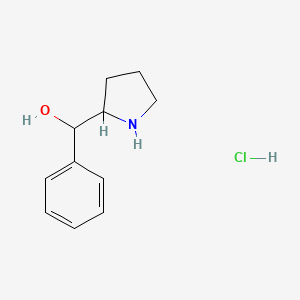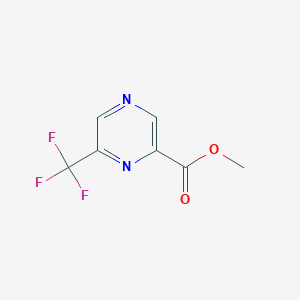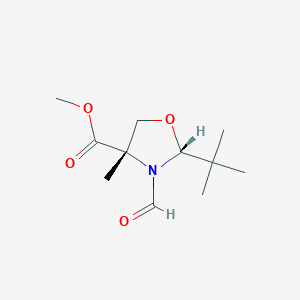
(3-Bromo-1-propenyl)sulfur pentafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromoprop-1-en-1-yl)pentafluoro- is a chemical compound with the molecular formula C3H4BrF5S. . This compound is characterized by the presence of a bromine atom, a pentafluoro group, and a prop-1-en-1-yl group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromoprop-1-en-1-yl)pentafluoro- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-bromoprop-1-ene with pentafluoro-lambda6-sulfane in the presence of a catalyst . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of (3-bromoprop-1-en-1-yl)pentafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
(3-bromoprop-1-en-1-yl)pentafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(3-bromoprop-1-en-1-yl)pentafluoro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and pentafluoro groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-bromoprop-1-en-1-yl)pentafluoro- involves its interaction with molecular targets through its functional groups. The bromine atom and pentafluoro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
(3-chloroprop-1-en-1-yl)pentafluoro-: Similar structure but with a chlorine atom instead of bromine.
(3-iodoprop-1-en-1-yl)pentafluoro-: Contains an iodine atom instead of bromine.
(3-fluoroprop-1-en-1-yl)pentafluoro-: Has a fluorine atom in place of bromine.
Uniqueness
(3-bromoprop-1-en-1-yl)pentafluoro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of the bromine atom and pentafluoro group makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C3H4BrF5S |
|---|---|
Peso molecular |
247.03 g/mol |
Nombre IUPAC |
3-bromoprop-1-enyl(pentafluoro)-λ6-sulfane |
InChI |
InChI=1S/C3H4BrF5S/c4-2-1-3-10(5,6,7,8)9/h1,3H,2H2 |
Clave InChI |
FTPHEUDSOJLBOZ-UHFFFAOYSA-N |
SMILES canónico |
C(C=CS(F)(F)(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)



![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)


![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
![N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715888.png)
